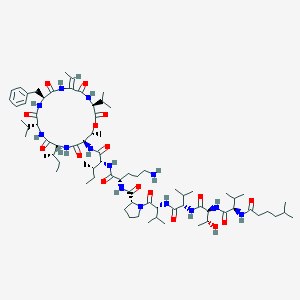

Kahalalide F

概要

説明

準備方法

P-276-00の合成は、重要な中間体の形成とそれに続く反応を含むいくつかのステップを伴います。 合成経路の1つは、無水塩化水素ガスで飽和させた酢酸と1-メチル-4-ピペリジノンを反応させて中間体化合物を生成することを含みます . この中間体は、無水酢酸と三フッ化ホウ素エーテル錯体でフリーデル・クラフツアシル化を行い、その後ジクロロメタン中での塩基性条件下で処理することにより、最終生成物を得ます . P-276-00の工業的製造方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路を含む可能性があります。

化学反応の分析

Hydrolysis of the Lactone Ring

Kahalalide F contains a macrocyclic lactone ring critical for its bioactivity. This ring undergoes pH-dependent hydrolysis to form its linear counterpart, kahalalide G :

The reaction proceeds via nucleophilic attack on the lactone carbonyl, with acidic conditions accelerating degradation. At pH ≤ 1, additional byproducts form due to side-chain modifications, while neutral/basic conditions yield only kahalalide G .

pH-Dependent Degradation Pathways

Degradation studies reveal stability challenges in aqueous environments:

Notably, trifluoroethanol (TFE) promotes supramolecular organization into toroidal nanostructures (~20 nm diameter), as confirmed by cryo-TEM .

Stereochemical Influence on Reactivity

The stereochemistry of Val⁴ and Val⁵ residues dictates both stability and bioactivity:

Synthetic analogs with altered configurations show reduced activity, confirming stereochemistry's role in maintaining the bioactive conformation .

Metabolic Stability

In vitro metabolism studies demonstrate exceptional resistance to enzymatic modification:

The depsipeptide backbone and macrocyclic structure confer resistance to metabolic breakdown, suggesting hepatic clearance plays a minor role .

Synthetic Modifications

Total synthesis efforts have elucidated structure-activity relationships:

科学的研究の応用

P-276-00 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including non-small cell lung cancer, head and neck squamous cell carcinoma, and multiple myeloma . In preclinical studies, P-276-00 has demonstrated the ability to induce apoptosis and reduce tumor growth in xenograft models . Additionally, it has been investigated for its potential use in combination therapies with other anti-cancer agents and radiation . Beyond oncology, P-276-00’s role as a CDK inhibitor makes it a valuable tool for studying cell cycle regulation and transcriptional control in various biological contexts .

作用機序

類似化合物との比較

生物活性

Kahalalide F (KF) is a cyclic depsipeptide derived from the marine mollusk Elysia rufescens and the green alga Bryopsis sp. It has garnered attention for its potent biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound exhibits a multifaceted mechanism of action primarily targeting cellular membranes and organelles. Key points include:

- Lysosomal Targeting : KF selectively induces cytotoxicity by disrupting lysosomal integrity, leading to cell death through mechanisms independent of caspase activation . This disruption results in mitochondrial membrane potential loss and severe cytoplasmic alterations, including swelling and vacuolization.

- Cell Cycle Arrest : In vitro studies indicate that KF induces cell cycle arrest in the G0-G1 phase across various tumor cell lines, with IC50 values around 1 μmol/L . This effect is particularly noted in prostate, cervical, colon, and non-small cell lung cancer cells.

- Signal Transduction Inhibition : KF inhibits key signaling pathways associated with tumor growth. It has been shown to block the activity of Her2/neu and epidermal growth factor receptors while also affecting the PI3K/Akt signaling pathway. Specifically, KF treatment decreases phosphorylated Akt levels, which are crucial for cell survival and proliferation .

Preclinical Findings

This compound has demonstrated significant antitumor activity in various preclinical models:

- In Vitro : KF showed strong cytotoxic effects against several solid tumor cell lines, including breast (MCF7), colon (CACO-2), and prostate (PC-3) cancer cells. Notably, it was effective against multidrug-resistant cell lines .

- In Vivo : Animal studies revealed that doses of KF administered intraperitoneally resulted in notable treatment-to-control ratios against human tumor xenografts. For instance:

Clinical Trials

This compound has progressed through multiple phases of clinical trials:

- Phase I Trials : A dose-escalation study evaluated safety and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose was determined to be 800 μg/m², with a recommended dose for subsequent phases set at 650 μg/m². Some patients experienced stable disease for up to 12.7 months .

- Phase II Trials : Further studies have assessed KF's efficacy in treating advanced melanoma, hepatocellular carcinoma, and non-small cell lung cancer. Results indicated a favorable tolerability profile with no serious adverse events reported . Positive responses were observed in several patients.

Toxicity Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its toxicity profile:

- Dose-Limiting Toxicities : The primary toxicities observed include transient increases in liver transaminases (grade 3/4), which are asymptomatic and manageable with appropriate dosage adjustments. Other noted toxicities include renal tubular effects and central nervous system neurotoxicity .

Summary of Biological Activity

The following table summarizes the biological activity of this compound across various parameters:

| Parameter | Details |

|---|---|

| Source | Marine mollusk Elysia rufescens |

| Mechanism of Action | Lysosomal disruption, mitochondrial membrane potential loss |

| Cell Cycle Arrest | G0-G1 phase arrest in multiple tumor types |

| Key Pathways Affected | Her2/neu inhibition, PI3K/Akt signaling pathway modulation |

| Preclinical Efficacy | Effective against various solid tumors; notable activity against resistant lines |

| Phase I MTD | 800 μg/m²; recommended dose for Phase II: 650 μg/m² |

| Toxicity Profile | Liver toxicity (transaminase elevation), renal and CNS effects |

特性

IUPAC Name |

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXNDQKCXNWLO-YUHQQKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H124N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031233 | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149204-42-2 | |

| Record name | Kahalalide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHALALIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。